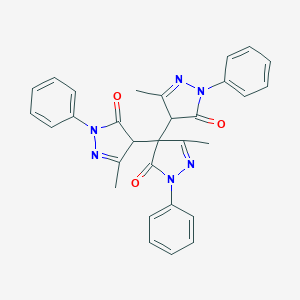
Edaravone trimer
Vue d'ensemble
Description
Edaravone trimer is a derivative of edaravone, a pyrazalone compound known for its antioxidant and free radical scavenging properties. Edaravone is widely used in the treatment of oxidative stress-related diseases such as amyotrophic lateral sclerosis and ischemic stroke. The trimer form of edaravone is formed through the polymerization of edaravone radicals, resulting in a compound with potentially enhanced stability and unique properties .
Applications De Recherche Scientifique
Edaravone trimer has several scientific research applications due to its antioxidant properties and potential therapeutic benefits:
Mécanisme D'action
Target of Action
Edaravone, the parent compound of Edaravone trimer, is a free radical scavenger . It primarily targets reactive oxygen species (ROS) and peroxynitrite radicals . These radicals are implicated in various neurological disorders, such as amyotrophic lateral sclerosis (ALS) and cerebral ischemia . Edaravone also binds to the aryl hydrocarbon receptor (AHR), promoting downstream signaling pathway activation .
Mode of Action
Edaravone exerts its therapeutic effects primarily through its antioxidant properties . It scavenges ROS and suppresses the generation of hydroxyl radicals and peroxynitrite radicals . This action helps to reduce oxidative stress, a key factor in the progression of neurological disorders . When bound to AHR, Edaravone triggers the activation of AHR signaling, leading to AHR nuclear translocation and the transcriptional-mediated induction of key cytoprotective gene expression .
Biochemical Pathways
Edaravone’s antioxidant activity affects various biochemical pathways. It has been shown to activate the NRF2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress . Edaravone also influences the aryl hydrocarbon receptor (AHR) signaling pathway, promoting the transcription of cytoprotective genes .
Pharmacokinetics
Studies on edaravone, the parent compound, suggest that it has good bioavailability . Edaravone is administered intravenously, and its ionic liquid form has been shown to significantly increase its water solubility without decreasing its antioxidative activity . This form of Edaravone also showed a significantly higher blood circulation time and lower distribution in the kidney compared with Edaravone solution .
Result of Action
Edaravone’s antioxidant action results in cellular protection in both animals and humans . It modulates oxidative damage in various diseases, especially neurodegenerative diseases . In animal models of cerebral ischemia/reperfusion injury, Edaravone has been shown to significantly suppress brain cell damage and motor functional deficits .
Action Environment
The stability and efficacy of Edaravone can be influenced by environmental factors. For instance, aqueous solutions of Edaravone are unstable because it is present as an anion capable of transferring an electron to free radicals, including oxygen, and becomes an Edaravone radical . Lowering the pH and deoxygenation can effectively increase the stability of aqueous Edaravone solution . The addition of sodium bisulfite partially stabilizes aqueous Edaravone solutions and partially inhibits the formation of this compound .
Analyse Biochimique
Biochemical Properties
Edaravone trimer plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage by scavenging free radicals and enhancing the antioxidant defense system. Additionally, this compound can bind to proteins involved in inflammatory pathways, thereby modulating inflammatory responses and providing neuroprotection .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been demonstrated to protect against oxidative stress-induced damage by reducing reactive oxygen species levels and preventing mitochondrial dysfunction. This compound also influences cell signaling pathways, such as the GDNF/RET neurotrophic signaling pathway, which is crucial for neuronal survival and function . Furthermore, this compound has been shown to modulate gene expression related to antioxidant defense and inflammation, thereby enhancing cellular resilience to stress .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to scavenge free radicals and inhibit oxidative stress. At the molecular level, this compound donates electrons to neutralize free radicals, thereby preventing cellular damage. It also interacts with key enzymes, such as superoxide dismutase and catalase, to enhance their activity and promote the breakdown of reactive oxygen species . Additionally, this compound modulates gene expression by activating transcription factors involved in antioxidant defense and inflammation, leading to increased production of protective proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained neuroprotective effects, including reduced oxidative damage and improved cellular function . The stability and efficacy of this compound can be influenced by factors such as pH and temperature .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to provide significant neuroprotection and reduce oxidative stress . At higher doses, it may exhibit toxic effects, including cellular toxicity and adverse reactions . The optimal dosage of this compound for therapeutic applications needs to be carefully determined to balance its beneficial effects with potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism and antioxidant defense. It interacts with enzymes such as cysteine sulfinic acid decarboxylase, which is involved in the biosynthesis of taurine, an important antioxidant . Additionally, this compound influences metabolic flux and metabolite levels, contributing to its overall protective effects against oxidative stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to form negatively charged nanoparticles upon suspension in water, which enhances its solubility and bioavailability . This compound exhibits higher blood circulation time and lower distribution in the kidney compared to edaravone solution, indicating improved pharmacokinetic properties .
Subcellular Localization
This compound localizes to specific subcellular compartments, where it exerts its activity and function. It has been observed to accumulate in mitochondria, where it protects against mitochondrial dysfunction and oxidative damage . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of edaravone trimer involves the reaction of edaravone in an organic solvent under specific conditions. One method includes the use of carbonate and high-pressure microwave irradiation, which facilitates the formation of both edaravone dimer and trimer. This method is advantageous due to its short reaction time, solvent-friendly nature, and minimal instrument loss .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by controlling the pH and oxygen levels during the reaction. Lowering the pH and deoxygenation can effectively increase the stability of the aqueous edaravone solution, thereby promoting the formation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Edaravone trimer undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of this compound itself is a result of the oxidation of edaravone radicals .
Common Reagents and Conditions:
Oxidation: The oxidation of edaravone radicals in the absence of oxygen leads to the formation of this compound.
Reduction: this compound can undergo reduction reactions, although specific conditions and reagents for these reactions are less documented.
Substitution: Substitution reactions involving this compound may occur under specific conditions, but detailed studies on these reactions are limited.
Major Products: The major product of the oxidation reaction involving edaravone radicals is the this compound itself. Other potential products may include various derivatives depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Edaravone trimer can be compared with other similar compounds based on its antioxidant properties and therapeutic potential:
Edaravone: The monomer form of edaravone is widely used for its antioxidant activity.
N-Butylphthalide (NBP): NBP is another antioxidant compound used in the treatment of ischemic stroke.
Vitamin E and Vitamin C: These vitamins are well-known antioxidants.
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and medical fields.
Propriétés
IUPAC Name |
5-methyl-4,4-bis(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N6O3/c1-19-25(27(37)34(31-19)22-13-7-4-8-14-22)30(21(3)33-36(29(30)39)24-17-11-6-12-18-24)26-20(2)32-35(28(26)38)23-15-9-5-10-16-23/h4-18,25-26H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMSAXXLZUMLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C2(C(=NN(C2=O)C3=CC=CC=C3)C)C4C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68195-63-1 | |
| Record name | Edaravone Trimer | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD3GWF6HFZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What causes the formation of edaravone trimer in aqueous edaravone solutions?
A1: Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) in its anionic form is prone to donating electrons to free radicals, such as oxygen, leading to the formation of edaravone radicals. These radicals can then react with each other, ultimately resulting in the formation of this compound. [] This process is exacerbated at higher temperatures, as demonstrated by the study where this compound formation was observed after storing aqueous edaravone solution at 60°C for 4 weeks. []
Q2: How does sodium bisulfite stabilize aqueous edaravone solutions and impact this compound formation?
A2: Sodium bisulfite acts as a stabilizing agent by reacting with edaravone to form a bisulfite adduct, as evidenced by ¹³C NMR and HPLC analyses. [] This reaction effectively reduces the concentration of free edaravone anion in solution, thereby decreasing the amount available to form radicals and subsequently this compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


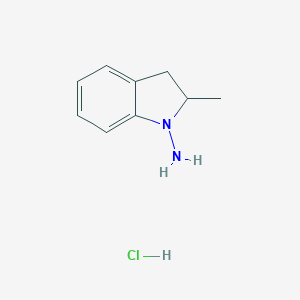
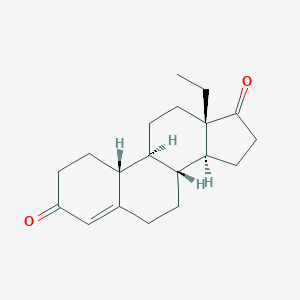
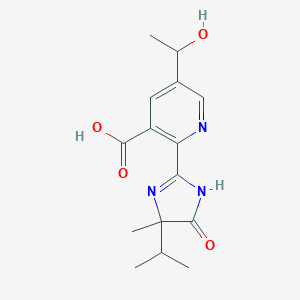
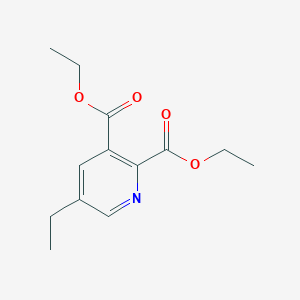
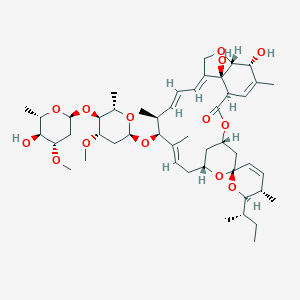
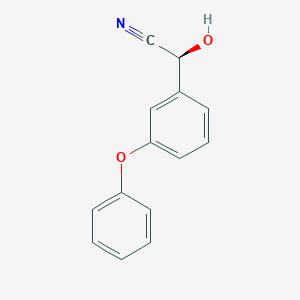

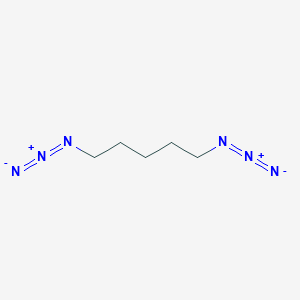
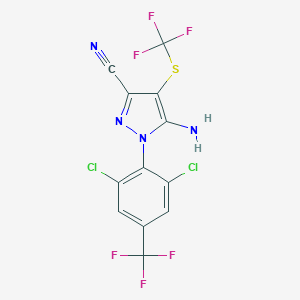
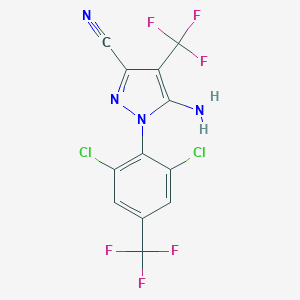

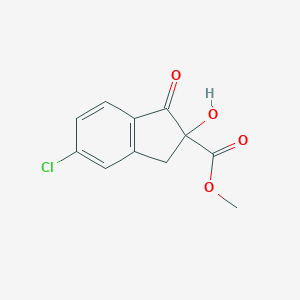

![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride](/img/structure/B195304.png)
